Superior Enzymatic Esterification Rate of Z-Tyr-OH Compared to Boc-Tyr-OH
In a head-to-head study of enzymatic esterification, the reaction rate for Z-Tyr-OH was significantly higher than that for Boc-Tyr-OH. The rates followed the order Ac-Tyr-OH > Z-Tyr-OH > Boc-Tyr-OH, establishing a clear performance hierarchy under these conditions [1]. This demonstrates that for biocatalytic applications, Z-Tyr-OH is a kinetically favored substrate over its Boc-protected analog.
| Evidence Dimension | Rate of esterification by alpha-chymotrypsin |
|---|---|
| Target Compound Data | Intermediate rate (Ac-Tyr-OH > Z-Tyr-OH > Boc-Tyr-OH) |
| Comparator Or Baseline | Boc-Tyr-OH (N-tert-butoxycarbonyl-L-tyrosine) |
| Quantified Difference | Rate of Z-Tyr-OH is greater than Boc-Tyr-OH (Ac-Tyr-OH > Z-Tyr-OH > Boc-Tyr-OH) |
| Conditions | alpha-Chymotrypsin suspended in ethanol-buffer (20.0:0.5 v/v); pH optimum for Z-Tyr-OH was 4.0 in acetate buffer and 6.0 in phosphate buffer. |
Why This Matters
For researchers employing enzymatic peptide synthesis or biocatalysis, Z-Tyr-OH provides a faster reaction rate than Boc-Tyr-OH, which can translate to higher throughput or more efficient process development.
- [1] Theobaldo, F. C., Lira, E., Cheng, E., Irokawa, A., & Tominaga, M. (1991). Esterification of n-protected-tyrosine by alpha-chymotrypsin in a high concentration of ethanol. Biotechnology Techniques, 5(2), 73–76. View Source
